![molecular formula C18H19F3N4O2 B2684155 1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide CAS No. 2309731-91-5](/img/structure/B2684155.png)
1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group and the pyridazinyl moiety in its structure contributes to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-methylpyridazin-3-yl intermediate. This can be achieved through the reaction of appropriate starting materials under specific conditions, such as cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones.
Introduction of the Piperidine Moiety: The next step involves the introduction of the piperidine ring. This can be accomplished through nucleophilic substitution reactions, where the pyridazinyl intermediate reacts with a piperidine derivative under controlled conditions.
Attachment of the Trifluoromethoxyphenyl Group: The final step involves the introduction of the trifluoromethoxyphenyl group. This can be achieved through coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
化学反应分析
Types of Reactions
1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. This can be achieved using reagents such as halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, alkylating agents, nucleophiles, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution may result in various substituted derivatives.
科学研究应用
1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study specific biochemical pathways and interactions. Its ability to interact with biological targets makes it valuable in drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to modulate specific molecular targets. It can be investigated for its efficacy in treating various diseases and conditions.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
作用机制
The mechanism of action of 1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and pyridazinyl moiety contribute to its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid
- 1-(6-Methylpyridazin-3-yl)piperidin-4-ol
- 4-(6-Aminopyridin-3-yl)piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide stands out due to the presence of the trifluoromethoxy group, which imparts unique physicochemical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets. The combination of the trifluoromethoxy group with the pyridazinyl and piperidine moieties makes this compound distinct from other similar compounds.
属性
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-4-9-16(24-23-12)25-10-2-3-13(11-25)17(26)22-14-5-7-15(8-6-14)27-18(19,20)21/h4-9,13H,2-3,10-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUKRIQLXWSURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2684073.png)
![N-[4-(acetamidosulfonyl)phenyl]-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2684074.png)
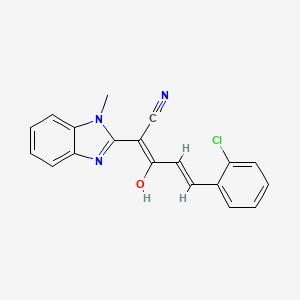
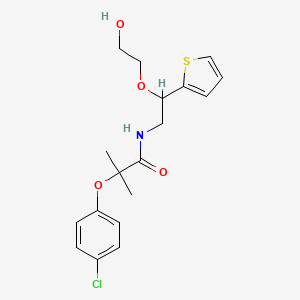
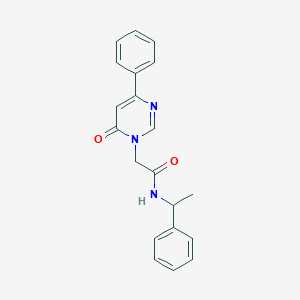
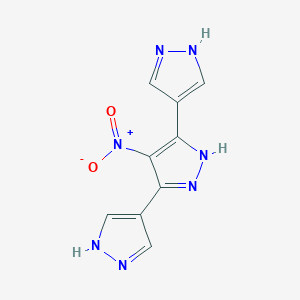
![1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2684081.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2684083.png)
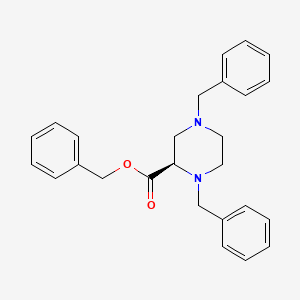
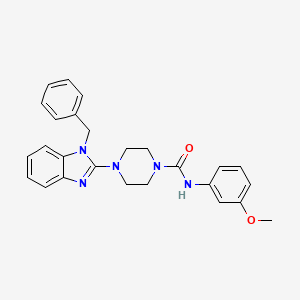
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2684087.png)
![1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2684089.png)
![1'-Ethyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2684090.png)
![2-[(3-Methylbutyl)sulfanyl]acetic acid](/img/structure/B2684093.png)
